molecular formula C18H32O5 B14734729 Diethyl 2-decyl-3-oxobutanedioate CAS No. 5077-95-2

Diethyl 2-decyl-3-oxobutanedioate

Cat. No.: B14734729
CAS No.: 5077-95-2
M. Wt: 328.4 g/mol
InChI Key: ZOANUFSGMIBOMO-UHFFFAOYSA-N
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Description

Diethyl 2-decyl-3-oxobutanedioate is an organic compound with the molecular formula C₁₈H₃₂O₅ It is a diester derivative of oxobutanedioic acid, featuring a decyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-decyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with a decyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion from diethyl malonate, which then reacts with the decyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-decyl-3-oxobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid.

    Decarboxylation: Heating with aqueous hydrochloric acid.

Major Products Formed

Scientific Research Applications

Diethyl 2-decyl-3-oxobutanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-decyl-3-oxobutanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which facilitate the formation of enolate intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-decyl-3-oxobutanedioate is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties

Properties

CAS No.

5077-95-2

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

diethyl 2-decyl-3-oxobutanedioate

InChI

InChI=1S/C18H32O5/c1-4-7-8-9-10-11-12-13-14-15(17(20)22-5-2)16(19)18(21)23-6-3/h15H,4-14H2,1-3H3

InChI Key

ZOANUFSGMIBOMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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